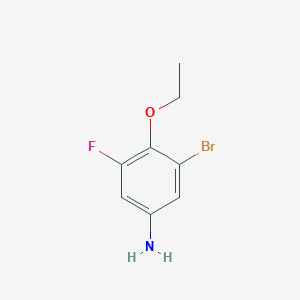

3-Bromo-4-ethoxy-5-fluoroaniline

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPHRBXTKLFFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551226 | |

| Record name | 3-Bromo-4-ethoxy-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-90-4 | |

| Record name | Benzenamine, 3-bromo-4-ethoxy-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-ethoxy-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-4-ethoxy-5-fluoroaniline (CAS No. 1280786-90-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxy-5-fluoroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom on the aniline core, provides multiple reactive sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol, and its potential applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier catalogs.[1][2]

| Property | Value | Reference |

| CAS Number | 1280786-90-4 | [1] |

| Molecular Formula | C₈H₉BrFNO | [2] |

| Molecular Weight | 234.07 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | CCOC1=C(C=C(C=C1Br)N)F | [2] |

| InChI | 1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | [2] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Acetylation of 4-Ethoxy-3-fluoroaniline

-

To a stirred solution of 4-ethoxy-3-fluoroaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-(4-ethoxy-3-fluorophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Bromination of N-(4-Ethoxy-3-fluorophenyl)acetamide

-

Dissolve the acetamide from the previous step in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, and wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(3-bromo-4-ethoxy-5-fluorophenyl)acetamide.

Step 3: Hydrolysis to this compound

-

To the crude product from the previous step, add a solution of hydrochloric acid in ethanol or an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the deprotection by TLC.

-

After cooling to room temperature, neutralize the reaction mixture.

-

Extract the final product, this compound, with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals. The presence of bromine and fluorine atoms in this compound offers distinct advantages in drug design:

-

Fluorine: The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule.

-

Bromine: The bromine atom serves as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

This compound is a valuable precursor for the synthesis of complex molecules, including potential kinase inhibitors and other targeted therapies. While specific examples of its use in marketed drugs are not yet prevalent, its structural motifs are found in numerous investigational compounds.

Utility in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom in this compound makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[4][5][6][7] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting biaryl product by column chromatography or recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of this compound or its direct derivatives. As a synthetic intermediate, its biological profile is largely dependent on the final molecule it is incorporated into. Researchers are encouraged to perform biological screening of novel compounds synthesized from this building block to explore their potential therapeutic applications. The introduction of this moiety into known pharmacophores could modulate their activity in various signaling pathways, but this remains an area for future investigation.

Conclusion

This compound is a promising chemical intermediate with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. Its trifunctional nature allows for diverse chemical modifications, with the bromine atom being particularly amenable to palladium-catalyzed cross-coupling reactions. While detailed studies on its synthesis and applications are still emerging, the foundational knowledge of similar compounds suggests that it will be a valuable tool for chemists and researchers. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully unlock its potential.

References

- 1. This compound | 1280786-90-4 [m.chemicalbook.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. tcichemicals.com [tcichemicals.com]

Technical Dossier: Physicochemical Properties of 3-Bromo-4-ethoxy-5-fluoroaniline

For: Researchers, Scientists, and Drug Development Professionals Subject: Determination of Molecular Weight for 3-Bromo-4-ethoxy-5-fluoroaniline

This document provides a detailed account of the molecular properties of this compound, with a primary focus on the determination of its molecular weight.

Compound Identification

The subject of this analysis is this compound. Its structural and molecular formulas have been determined as follows:

-

Systematic Name: this compound

-

Molecular Formula: C₈H₉BrFNO

-

Structure: An aniline core substituted with bromine, ethoxy, and fluorine groups at the 3, 4, and 5 positions, respectively.

Quantitative Data Summary

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its empirical formula and the standard atomic weights of each element as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

| Component | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011[1][2][3][4] | 96.088 |

| Hydrogen | H | 9 | 1.008[5][6][7][8] | 9.072 |

| Bromine | Br | 1 | 79.904[9][10][11][12] | 79.904 |

| Fluorine | F | 1 | 18.998[13][14][15][16] | 18.998 |

| Nitrogen | N | 1 | 14.007[17][18][19][20][21] | 14.007 |

| Oxygen | O | 1 | 15.999[22][23][24][25][26] | 15.999 |

| Total Molecular Weight | C₈H₉BrFNO | 234.068 |

A molecular weight of 234.07 g/mol is cited by commercial suppliers for this compound, which aligns with the calculated value.

Experimental Protocols

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation and does not involve a direct experimental procedure. The protocol is as follows:

Protocol: Calculation of Molecular Weight from Molecular Formula

-

Determine the Molecular Formula: Identify the chemical formula of the compound (e.g., C₈H₉BrFNO) through structural analysis, typically confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

-

Identify Constituent Elements: List all unique elements present in the formula (Carbon, Hydrogen, Bromine, Fluorine, Nitrogen, Oxygen).

-

Count Atoms: For each element, count the number of atoms present in a single molecule as indicated by the subscripts in the molecular formula.

-

Obtain Standard Atomic Weights: Refer to the IUPAC Periodic Table for the standard atomic weight of each element. These weights are a weighted average of the masses of an element's naturally occurring isotopes.

-

Calculate Total Mass for Each Element: For each element, multiply its atom count by its standard atomic weight.

-

Sum for Total Molecular Weight: Sum the total masses calculated for each constituent element to arrive at the final molecular weight of the compound, expressed in grams per mole ( g/mol ).

Logical Workflow Visualization

The following diagram illustrates the logical process for calculating the molecular weight of this compound.

References

- 1. byjus.com [byjus.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. byjus.com [byjus.com]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. byjus.com [byjus.com]

- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 21. Nitrogen - Wikipedia [en.wikipedia.org]

- 22. princeton.edu [princeton.edu]

- 23. Oxygen - Wikipedia [en.wikipedia.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 26. Oxygen, atomic [webbook.nist.gov]

In-depth Technical Guide: Physical Properties of 3-Bromo-4-ethoxy-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Bromo-4-ethoxy-5-fluoroaniline. Due to the limited availability of comprehensive experimental data for this specific compound in public literature and databases, this guide also includes information on the closely related compound, 3-Bromo-4-fluoroaniline, to provide a comparative context for researchers.

Core Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9BrFNO | [1] |

| Molecular Weight | 234.07 g/mol | [1] |

| Appearance | Solid (form) | [1] |

Physical Properties of a Related Compound: 3-Bromo-4-fluoroaniline

To provide researchers with a frame of reference, this section details the physical properties of 3-Bromo-4-fluoroaniline, a structurally similar compound. It is crucial to note that while related, the physical properties of this compound will differ from those of this compound due to the substitution of a methoxy group for the ethoxy group and the absence of the second fluorine atom.

| Property | Value | Source |

| Molecular Formula | C6H5BrFN | [2] |

| Molecular Weight | 190.01 g/mol | [2] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 235 °C | [3][4] |

| Density | 1.694 g/cm³ (Predicted) | [4][5] |

| Appearance | Light yellow crystal | [3] |

Exemplary Experimental Protocol: Synthesis of 3-Bromo-4-fluoroaniline

While a specific experimental protocol for the determination of the physical properties of this compound is not available, the following is a detailed methodology for the synthesis of the related compound, 3-Bromo-4-fluoroaniline. This serves as an example of a typical synthesis protocol in this chemical family.

Objective: To synthesize 3-Bromo-4-fluoroaniline from 3-bromo-4-fluoronitrobenzene.

Materials:

-

3-bromo-4-fluoronitrobenzene

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol

-

Tetrahydrofuran (THF)

-

7% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Silica gel

Equipment:

-

2L four-necked round-bottomed flask

-

Mechanical stirrer

-

Erlenmeyer condenser

-

1L dropping funnel

-

Thermometer

-

Rotary evaporator

-

Filtration apparatus

-

Separatory funnel

-

Chromatography column

Procedure:

-

Reaction Setup: In a 2L four-necked round-bottomed flask equipped with a stirrer, condenser, dropping funnel, and thermometer, add 466.9 g (2.07 mol) of tin(II) chloride dihydrate and 760 mL of ethanol. Stir the mixture at room temperature until the tin chloride is completely dissolved.[5]

-

Addition of Starting Material: Slowly add a solution of 102.7 g (0.466 mol) of 3-bromo-4-fluoronitrobenzene in 760 mL of THF dropwise to the reaction mixture.[5]

-

Reaction: After the addition is complete, continue stirring the mixture for 2 hours at 60 °C.[5]

-

Solvent Removal: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent by distillation under reduced pressure.[5]

-

Workup: To the residue, add 440 g of ice and adjust the pH to alkaline using 1580 mL of 7% aqueous sodium hydroxide solution.[5]

-

Extraction: The resulting slurry is filtered, and the solid residue is washed with 600 mL of dichloromethane (DCM). The filtrates are combined, the organic layer is separated, and the aqueous layer is extracted with an additional 600 mL of DCM.[5]

-

Drying and Final Solvent Removal: The combined DCM layers are washed with 600 mL of water and dried over potassium carbonate. After drying, the potassium carbonate is removed by filtration, and the solvent is removed by distillation under reduced pressure.[5]

-

Purification: The crude product is purified by silica gel column chromatography using toluene as the eluent to yield the final product.[5]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 3-Bromo-4-fluoroaniline.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-fluoroaniline CAS#: 656-64-4 [m.chemicalbook.com]

- 4. 3-Bromo-4-fluoroaniline CAS#: 656-64-4 [amp.chemicalbook.com]

- 5. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-ethoxy-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-4-ethoxy-5-fluoroaniline (CAS 1280786-90-4). Due to the limited availability of public experimental data for this compound, this document offers a predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structural features, including the presence of bromine, fluorine, and ethoxy substituents on the aniline core, are expected to impart unique chemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. While vendors like Sigma-Aldrich list the compound, they do not provide analytical data[1]. This guide aims to fill this gap by providing a detailed predictive analysis of its spectroscopic profile.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectral data of similar compounds.

Predicted ¹H NMR Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH | 6.5 - 7.0 | Doublet | ~2-3 Hz (meta coupling) | 1H |

| Aromatic CH | 6.3 - 6.8 | Doublet | ~2-3 Hz (meta coupling) | 1H |

| -OCH₂CH₃ | 3.9 - 4.2 | Quartet | ~7 Hz | 2H |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | - | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7 Hz | 3H |

Note: The chemical shift of the -NH₂ protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 145 |

| C-F | 150 - 155 (doublet, ¹JC-F) |

| C-O | 145 - 150 |

| C-Br | 100 - 105 |

| Aromatic CH | 105 - 115 |

| Aromatic CH | 100 - 110 |

| -OCH₂CH₃ | 65 - 70 |

| -OCH₂CH₃ | 14 - 16 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands)[2][3] |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium to Strong[3] |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Ether (C-O) | C-O Stretch | 1200 - 1270 (Aromatic) | Strong |

| C-F | C-F Stretch | 1000 - 1400 | Strong |

| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic molecular ion peak and distinct fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ¹²C, ⁷⁹Br, ¹⁹F) | Notes |

| [M]⁺ | 233 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 235 | Molecular ion with ⁸¹Br, approximately equal in intensity to the [M]⁺ peak[4][5] |

| [M-C₂H₅]⁺ | 204/206 | Loss of the ethyl group from the ethoxy moiety. |

| [M-C₂H₄]⁺ | 205/207 | McLafferty-type rearrangement with loss of ethene. |

| [M-OC₂H₅]⁺ | 188/190 | Loss of the ethoxy radical. |

Experimental Protocols

The following sections outline general experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a suitable precursor, such as 4-ethoxy-3-fluoroaniline.

Materials:

-

4-ethoxy-3-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable solvent)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 4-ethoxy-3-fluoroaniline in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds. Proton decoupling should be used to obtain singlet peaks for each carbon.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Gas Chromatography (GC) system or a suitable direct infusion method.

-

Parameters: For GC-MS, a suitable temperature program should be used to ensure elution of the compound. The mass analyzer can be set to scan a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical relationship of spectroscopic data for structure confirmation.

References

An In-Depth Technical Guide to Commercial Suppliers of 3-Bromo-4-ethoxy-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-4-ethoxy-5-fluoroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring bromine, fluorine, and ethoxy groups, makes it a valuable synthetic building block. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the fluorine atom can enhance metabolic stability and binding affinity, and the ethoxy group modifies lipophilicity. This guide provides a technical overview of commercial sources for this reagent, focusing on quality, availability, and the analytical methods used for its characterization.

Commercial Supplier and Product Data

Sourcing high-quality reagents is critical for reproducible research. The following table summarizes the key technical specifications for this compound from various commercial suppliers. The CAS Number for this compound is 1280786-90-4.[1][2]

| Supplier | Product / Catalog No. | Purity Specification | Analysis Method | Available Quantities | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | Not specified | "AldrichCPR" - Purity not guaranteed by analysis. | Buyer must confirm purity. | Inquire | C₈H₉BrFNO | 234.07 |

| Alchem Pharmtech | ACP-23749 | Typically ≥98% (Varies by batch) | HPLC, ¹H NMR, MS | 1g, 5g, 10g, 25g, 100g | C₈H₉BrFNO | 234.07 |

| BLD Pharm | BD229118 | ≥98.0% | HPLC | 1g, 5g, 25g | C₈H₉BrFNO[3] | 234.07 |

| ChemicalBook | CB72619623 | Varies by listed supplier | Varies by listed supplier | Varies by listed supplier | C₈H₉BrFNO[1] | 234.07[1] |

Note: Data is compiled from publicly available information and is subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Experimental Protocols: Quality Control & Characterization

While suppliers may not provide protocols for the use of this compound, they perform quality control (QC) using standard analytical techniques. Researchers can and should employ similar methods to verify the identity and purity of the received material.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile organic compounds like substituted anilines.[4][5][6] A reversed-phase method is typically employed.

-

Objective: To separate the main compound from any impurities, such as starting materials, byproducts, or degradation products.

-

General Protocol:

-

System Preparation: The HPLC system is equilibrated with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile) until a stable baseline is achieved.[7]

-

Sample Preparation: A sample of the aniline is accurately weighed and dissolved in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 0.5-1.0 mg/mL.[7] The sample is then filtered through a 0.22 µm syringe filter.

-

Injection & Separation: A small volume (typically 5-10 µL) is injected onto a C18 reversed-phase column. A gradient elution is run, increasing the organic solvent percentage over time to elute compounds of increasing hydrophobicity.

-

Detection: A UV detector is used, typically monitoring at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

-

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

-

Objective: To verify that the proton signals in the spectrum match the expected structure of this compound.

-

General Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired.

-

Data Analysis: The chemist analyzes the chemical shifts, integration values (proton count), and coupling patterns (J-coupling) to confirm they are consistent with the ethoxy group (a triplet and a quartet), and the aromatic protons, which will show splitting from each other and from the fluorine atom.

-

Visualizations: Workflow and Data Relationships

The following diagrams illustrate the logical flow of quality control and the relationship between a chemical supplier and the product data provided to the end-user.

References

- 1. This compound | 1280786-90-4 [m.chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 875664-44-1|3-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-4-ethoxy-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-4-ethoxy-5-fluoroaniline, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from structurally similar compounds to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound is a substituted aniline derivative. Its physical and chemical properties are crucial for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrFNO | Sigma-Aldrich[1] |

| Molecular Weight | 234.07 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| CAS Number | 1280786-90-4 | ChemicalBook[2] |

Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is paramount for safe handling. The following GHS classification is provided by Sigma-Aldrich.[1]

| Pictogram | Signal Word | Hazard Statement | Hazard Class |

|

| Danger | H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

Based on data for similar compounds like 3-Bromo-4-fluoroaniline, additional hazards may include skin irritation, serious eye irritation, and respiratory irritation.[3][4][5]

Safety and Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous chemicals and information derived from similar anilines.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to minimize exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes and dust.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[6] |

| Body Protection | Flame-resistant lab coat worn over personal clothing. | Protects skin from accidental spills.[6] |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of airborne dust and vapors.[6] |

Engineering Controls

Proper engineering controls are the primary line of defense against chemical exposure.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[3][7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The storage class code is 6.1C for combustible, acute toxic category 3 compounds.

First Aid Measures

In case of exposure, immediate medical attention is crucial. The following first aid measures are based on information for similar bromo-fluoroaniline compounds.[3][4]

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[3] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3][4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4] |

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[4]

-

Disposal: Dispose of this chemical and its container as hazardous waste. Contact a licensed professional waste disposal service.[4]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not publicly available, the following is a representative procedure for the bromination of a structurally similar aniline, which can serve as a methodological reference.

Protocol: Bromination of 4-(Benzyloxy)-3-fluoroaniline [8]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Halogenated anilines, such as this compound, are valuable building blocks in medicinal chemistry. The presence of bromine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Bromine: The bromine atom serves as a useful synthetic handle for further molecular modifications, often through cross-coupling reactions to build more complex structures.

-

Fluorine: The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.

These characteristics make such compounds attractive starting materials for the synthesis of novel therapeutic agents.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and use of this compound.

Caption: General laboratory workflow for handling hazardous chemicals.

Caption: Workflow for responding to a chemical spill.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 1280786-90-4 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

3-Bromo-4-ethoxy-5-fluoroaniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Bromo-4-ethoxy-5-fluoroaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a plausible synthesis protocol based on closely related analogues and discusses its potential utility in drug discovery based on the known reactivity of similar chemical entities.

Chemical Structure and Properties

This compound is a halogenated aromatic amine with the chemical formula C₈H₉BrFNO.[1] Its structure is characterized by an aniline core substituted with a bromine atom, an ethoxy group, and a fluorine atom at positions 3, 4, and 5, respectively.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1280786-90-4 | [2][3] |

| Molecular Formula | C₈H₉BrFNO | [1][4] |

| Molecular Weight | 234.07 g/mol | [1] |

| Appearance | Solid (form not specified) | [1] |

| SMILES String | CCOC1=C(C=C(C=C1Br)N)F | [1] |

| InChI Key | BKPHRBXTKLFFHS-UHFFFAOYSA-N | [1] |

Synthesis Methodology

While a specific, validated synthesis protocol for this compound is not documented in readily available scientific literature, a plausible route can be devised based on the synthesis of structurally similar compounds, such as 4-(benzyloxy)-3-bromo-5-fluoroaniline.[5] The proposed method involves the electrophilic bromination of the precursor 4-ethoxy-3-fluoroaniline.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

4-ethoxy-3-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (CH₃CN)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 4-ethoxy-3-fluoroaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery

Halogenated anilines are valuable building blocks in medicinal chemistry due to their utility in various cross-coupling reactions, which are fundamental for the construction of complex molecular scaffolds found in many pharmaceutical agents.

Role as a Synthetic Intermediate

The presence of a bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions.[6] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for biological screening. The fluorine and ethoxy substituents can influence the electronic properties and metabolic stability of the resulting molecules.

Diagram 2: Drug Discovery Workflow

Caption: Role in a typical drug discovery workflow.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain. For researchers who synthesize this compound, it is imperative to perform a full spectroscopic characterization to confirm its identity and purity.

Safety and Handling

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed |

Data sourced from Sigma-Aldrich.[1]

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a substituted aniline with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical candidates. While specific experimental data for this compound is scarce, its synthesis is feasible through established methods for analogous structures. Its utility in cross-coupling reactions makes it a valuable intermediate for creating diverse molecular libraries for drug discovery programs. Researchers working with this compound should proceed with caution, adhering to appropriate safety protocols, and should perform thorough characterization to validate its structure and purity.

References

The Dawn of a New Era in Chemistry: A Technical Guide to the Discovery and History of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of aniline and the subsequent development of its substituted derivatives represent a pivotal moment in the history of synthetic chemistry, with profound impacts on industries ranging from textiles to pharmaceuticals. This technical guide provides an in-depth exploration of the seminal discoveries, key chemical transformations, and the evolution of our understanding of these versatile molecules. We will delve into the original experimental protocols, present quantitative data where available, and visualize the logical and mechanistic pathways that underpinned this chemical revolution.

The Genesis: Aniline and the Birth of the Synthetic Dye Industry

Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, which he named "Crystallin".[1] Subsequently, Friedlieb Runge isolated it from coal tar in 1834 and named it "kyanol".[1] In 1840, Carl Julius Fritzsche obtained it by treating indigo with caustic potash and named it "aniline", a name that would ultimately be adopted.[1] However, it was August Wilhelm von Hofmann who, in 1855, demonstrated that these were all the same substance.[2]

The true industrial potential of aniline was unlocked not in the pursuit of new colors, but in the quest for a synthetic route to a valuable medicine.

The Serendipitous Discovery of Mauveine

In 1856, an 18-year-old chemist named William Henry Perkin, a student of Hofmann, was attempting to synthesize the anti-malarial drug quinine during his Easter vacation.[3][4] His approach involved the oxidation of a crude mixture of aniline, which, unbeknownst to him, contained toluidine isomers.[3][5] The experiment failed to produce quinine, instead yielding a black precipitate.[4][5] However, upon cleaning the flask with alcohol, Perkin observed a brilliant purple solution.[5] This marked the discovery of mauveine , the first synthetic organic dye.[5]

While Perkin's original publication in 1856 was more of a patent disclosure than a detailed academic paper, modern reconstructions and analyses of his work have elucidated the probable reaction conditions.[6]

Reactants:

-

A crude mixture of aniline, p-toluidine, and o-toluidine (in a rough molar ratio of 1:1:2)[5]

-

Sulfuric acid

-

Water

Procedure:

-

Aniline, p-toluidine, and o-toluidine were dissolved in a mixture of sulfuric acid and water.[5]

-

A solution of potassium dichromate was added to the mixture, leading to the oxidation and coupling of the aromatic amines.

-

A black, tar-like precipitate was formed.

-

The precipitate was washed with a suitable solvent (Perkin used alcohol) to extract the purple dye.[5]

Quantitative Data: The yield of Perkin's original synthesis is not well-documented but is believed to have been very low, likely in the range of 1-5%. The composition of mauveine itself is a mixture of several related compounds, with Mauveine A and Mauveine B being the major components.[5]

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Mauveine A | C₂₇H₂₅N₄⁺ | 405.52 |

| Mauveine B | C₂₆H₂₃N₄⁺ | 391.49 |

| Aniline | C₆H₅NH₂ | 93.13 |

| p-Toluidine | CH₃C₆H₄NH₂ | 107.15 |

| o-Toluidine | CH₃C₆H₄NH₂ | 107.15 |

Logical Relationship: Perkin's Attempt to Synthesize Quinine and the Discovery of Mauveine

Industrial Production of Aniline: The Béchamp Reduction

The commercial success of mauveine created a huge demand for aniline. The then-current methods of production were expensive and inefficient. In 1854, Antoine Béchamp developed a method for the reduction of nitrobenzene to aniline using iron and a mineral acid, a process that became known as the Béchamp reduction.[7][8][9] This method proved to be economically viable for the large-scale industrial production of aniline.[7][8][9]

The industrial process is a modification of the original laboratory method, optimized for large-scale production.

Reactants:

-

Nitrobenzene

-

Iron filings or turnings

-

Hydrochloric acid (as a catalyst)

-

Water

Procedure:

-

A stirred reactor is charged with water, a small amount of hydrochloric acid, and iron filings.

-

The mixture is heated, and nitrobenzene is added gradually.

-

The reaction is exothermic and requires careful temperature control.

-

After the reaction is complete, the aniline is separated from the iron oxide sludge by steam distillation.

-

The aniline is then purified by fractional distillation.

Quantitative Data: The Béchamp reduction is highly efficient, with industrial yields of aniline typically exceeding 95%.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 210.9 |

| Aniline | C₆H₅NH₂ | 93.13 | 184.1 |

Workflow: Industrial Béchamp Reduction

Substituted Anilines in Medicine: From Pain Relief to "Magic Bullets"

The burgeoning synthetic dye industry provided a vast new library of aromatic compounds, which soon attracted the attention of pharmacologists. The late 19th and early 20th centuries saw the discovery of several medicinally important substituted anilines.

Acetanilide: The First Synthetic Antipyretic

In 1886, Arnold Cahn and Paul Hepp, while searching for a treatment for intestinal worms, administered acetanilide to a patient.[10] They observed a significant reduction in the patient's fever, leading to the introduction of acetanilide as the first synthetic antipyretic (fever-reducing) drug, marketed under the name "Antifebrin".[10]

Acetanilide is synthesized by the acetylation of aniline.

Reactants:

-

Aniline

-

Acetic anhydride

-

Glacial acetic acid (as a solvent)

-

Zinc dust (to prevent oxidation of aniline)

Procedure:

-

A mixture of aniline, glacial acetic acid, and acetic anhydride is refluxed in the presence of a small amount of zinc dust.

-

The reaction mixture is then poured into cold water to precipitate the crude acetanilide.

-

The crude product is purified by recrystallization from hot water.

Quantitative Data: Laboratory-scale synthesis of acetanilide typically results in high yields, often exceeding 85%.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Acetanilide | C₈H₉NO | 135.17 | 114.3 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | -73.1 |

Phenacetin: A Safer Alternative

Acetanilide, while effective, was found to have significant toxicity, including causing methemoglobinemia. This prompted the search for safer alternatives. In 1887, Oskar Hinsberg at Bayer synthesized phenacetin (p-ethoxyacetanilide), which demonstrated similar analgesic and antipyretic properties but with a better safety profile.[11]

Phenacetin can be synthesized from p-phenetidine (p-ethoxyaniline) by acetylation, similar to the synthesis of acetanilide. Historically, a key challenge was the synthesis of p-phenetidine itself.

Synthesis of p-Phenetidine (a representative historical method):

-

Nitration of Phenol: Phenol is nitrated to a mixture of o- and p-nitrophenol.

-

Separation of Isomers: The isomers are separated by steam distillation (o-nitrophenol is more volatile).

-

Williamson Ether Synthesis: The sodium salt of p-nitrophenol is reacted with an ethylating agent (e.g., ethyl sulfate) to form p-nitrophenetole.

-

Reduction: The nitro group of p-nitrophenetole is reduced to an amino group using a method like the Béchamp reduction to yield p-phenetidine.

Acetylation of p-Phenetidine: The procedure is analogous to the synthesis of acetanilide, with p-phenetidine as the starting amine.

Quantitative Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | 134-136 |

| p-Phenetidine | C₈H₁₁NO | 137.18 | 2-4 |

Metabolic Pathway of Acetanilide and Phenacetin Both acetanilide and phenacetin exert their therapeutic effects through their metabolism to paracetamol (acetaminophen).

Sulfonamides: The First Broad-Spectrum Antibacterials

The next major advance in medicinal chemistry involving substituted anilines came with the discovery of sulfonamides. In the early 1930s, Gerhard Domagk, a researcher at Bayer, was testing newly synthesized dyes for their antibacterial properties. In 1932, he found that a red dye called Prontosil was highly effective in treating streptococcal infections in mice.[12][13] For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[14]

It was later discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide .[14]

Domagk's seminal experiment demonstrated the in vivo efficacy of Prontosil.

Objective: To evaluate the therapeutic effect of Prontosil on mice infected with a lethal dose of hemolytic streptococci.

Procedure:

-

A group of mice was infected with a lethal dose of a virulent strain of Streptococcus.

-

A subset of the infected mice was treated with oral doses of Prontosil.

-

A control group of infected mice received no treatment.

-

The survival of the mice in both groups was monitored.

Quantitative Results: The results were dramatic: all the untreated mice died within a few days, while the mice treated with Prontosil survived.

| Group | Treatment | Survival Rate |

| Control | None | 0% |

| Experimental | Prontosil | 100% |

Mechanism of Action: Inhibition of Folic Acid Synthesis Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides prevent the bacteria from multiplying.

Salvarsan: Ehrlich's "Magic Bullet"

Paul Ehrlich, a German physician and scientist, envisioned the concept of a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host.[15][16] His work with aniline dyes and their selective staining of tissues laid the foundation for this idea.[15] After years of systematic research, in 1909, Ehrlich and his colleague Sahachiro Hata discovered that an organoarsenic compound, arsphenamine , was highly effective against the spirochete that causes syphilis.[15][17] This compound, numbered 606 in their series of tested substances, was marketed as Salvarsan .[15][17][18]

The synthesis of Salvarsan is a multi-step process starting from p-arsanilic acid.

Reactants:

-

p-Arsanilic acid

-

Nitric acid

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydrosulfite (as a reducing agent)

Procedure (Simplified):

-

Diazotization of p-Arsanilic Acid: p-Arsanilic acid is diazotized with sodium nitrite and hydrochloric acid.

-

Hydroxylation: The diazonium salt is then hydrolyzed to form 3-nitro-4-hydroxyphenylarsonic acid.

-

Reduction: The nitro group and the arsenic acid are reduced using a strong reducing agent like sodium hydrosulfite to yield arsphenamine.

Quantitative Data: The synthesis of Salvarsan was complex and often produced variable yields. The final product was a yellow, amorphous powder, and it was later determined to be a mixture of cyclic and polymeric structures, not a single compound with an As=As double bond as originally proposed.[19]

| Compound | Common Name | Molecular Formula (monomer) | Molar Mass ( g/mol ) (monomer) |

| Arsphenamine | Salvarsan | C₁₂H₁₂As₂N₂O₂ | 366.08 |

Mechanism of Action: The precise mechanism of action of Salvarsan is complex and not fully elucidated even today. It is believed to be a prodrug that is oxidized in the body to more active trivalent arsenic species. These arsenic compounds are thought to inhibit essential sulfhydryl-containing enzymes in the Treponema pallidum spirochete, leading to its death.[19]

Conclusion

The discovery and development of substituted anilines mark a paradigm shift in synthetic chemistry and medicine. From the accidental discovery of a vibrant purple dye in a failed attempt to synthesize quinine, a new era of chemical innovation was born. This led to the industrial-scale production of aniline and a plethora of its derivatives, which in turn fueled the development of the first synthetic drugs. The stories of acetanilide, phenacetin, sulfonamides, and Salvarsan highlight a logical progression of scientific inquiry, from serendipitous observation to systematic drug design. These early discoveries not only provided humanity with powerful new tools to combat disease and color our world but also laid the fundamental principles of medicinal chemistry and drug development that continue to guide researchers today.

References

- 1. Aniline [trc-leiden.nl]

- 2. Aniline Dyes [pysanky.info]

- 3. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]

- 4. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 5. Mauveine - Wikipedia [en.wikipedia.org]

- 6. Chemical archaeology with historical museum samples of mauveine - Analyst (RSC Publishing) DOI:10.1039/D5AN00258C [pubs.rsc.org]

- 7. Béchamp-reductie - Wikipedia [nl.wikipedia.org]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Oscar Hinsberg – Wikipedia [de.wikipedia.org]

- 12. Ein Beitrag zur Chemotherapie der bakteriellen Infektionen | Semantic Scholar [semanticscholar.org]

- 13. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 14. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 15. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 16. From chemotherapy to signal therapy (1909-2009): A century pioneered by Paul Ehrlich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mun.ca [mun.ca]

- 19. Arsphenamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 3-Bromo-4-ethoxy-5-fluoroaniline in Medicinal Chemistry

Disclaimer: Publicly available scientific literature and data on the specific medicinal chemistry applications of 3-Bromo-4-ethoxy-5-fluoroaniline (CAS: 1280786-90-4) are limited. This document provides a general overview and conceptual protocols based on the established roles of similarly structured halogenated anilines in drug discovery. The protocols and workflows described are illustrative and should be adapted and validated by researchers.

Introduction and Potential Applications

This compound is a substituted aniline that serves as a versatile chemical building block for the synthesis of more complex molecules.[1] Its utility in medicinal chemistry can be inferred from the individual contributions of its structural features:

-

Aniline Core: A common scaffold in many biologically active compounds, often involved in hydrogen bonding interactions with protein targets.

-

Fluorine Substituent: The presence of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in specific interactions with target proteins.[2]

-

Ethoxy Group: This group can modulate lipophilicity and provide additional points for interaction within a binding pocket.

-

Bromine Atom: A key functional group that allows for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This enables the introduction of diverse chemical moieties to explore the chemical space around the core scaffold.[2]

Given these features, this compound is a promising starting material for the synthesis of novel compounds, particularly in the development of kinase inhibitors, where substituted anilines are frequently used as "hinge-binding" motifs.[3]

Conceptual Experimental Protocols

The following are representative protocols for common synthetic transformations that could be applied to this compound in a drug discovery context.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in many therapeutic agents.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general method for the synthesis of a diarylamine by coupling this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

-

Ligand (e.g., Xantphos, 0.04 equivalents)

-

Base (e.g., Cs₂CO₃, 1.5 equivalents)

-

Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

-

Nitrogen or Argon gas supply

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the palladium catalyst and the ligand.

-

Add the anhydrous solvent and stir for 5-10 minutes.

-

To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

-

Heat the reaction mixture to 90-110 °C, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude material using column chromatography to obtain the pure diarylamine product.

Data Presentation

No specific quantitative data (e.g., IC₅₀, Kᵢ) for compounds directly derived from this compound is available in the searched literature. In a typical drug discovery project, data for a series of synthesized analogues would be presented as follows for structure-activity relationship (SAR) analysis.

Table 1: Illustrative Data Table for SAR Analysis

| Compound ID | R Group (from Suzuki Coupling) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

|---|---|---|---|---|

| XYZ-001 | Phenyl | Data | Data | Data |

| XYZ-002 | 4-pyridyl | Data | Data | Data |

| XYZ-003 | 3-methoxyphenyl | Data | Data | Data |

| XYZ-004 | 2-aminopyrimidine | Data | Data | Data |

This table is a template. No actual data is available.

Visualizations: Workflows and Pathways

The following diagrams illustrate the general workflows in which a building block like this compound is utilized in medicinal chemistry.

Caption: A generalized workflow for using a building block in drug discovery.

No specific signaling pathways have been identified for derivatives of this compound. However, if a derivative was found to be a kinase inhibitor (e.g., for a Receptor Tyrosine Kinase - RTK), the logical relationship for its mechanism of action could be depicted as follows.

Caption: Conceptual mechanism of a Receptor Tyrosine Kinase inhibitor.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-4-ethoxy-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures, such as biaryl and substituted aromatic compounds.[1][2][3] 3-Bromo-4-ethoxy-5-fluoroaniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential therapeutic applications.

These application notes provide a generalized protocol for the Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar haloanilines.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps of this catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[1][4][5]

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the Pd(II) complex.[2][4][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Experimental Protocols

This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification apparatus

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add the anhydrous solvent via a syringe. Stir the reaction mixture at room temperature for a few minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of substituted anilines with various arylboronic acids, based on typical conditions and yields reported in the literature for analogous reactions.

Table 1: Effect of Palladium Catalyst on Reaction Yield

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 95 |

Table 2: Effect of Base and Solvent on Reaction Yield

| Entry | Catalyst | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(dppf) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88 |

| 2 | PdCl₂(dppf) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 94 |

| 3 | PdCl₂(dppf) | K₃PO₄ (3) | DMF | 110 | 10 | 90 |

Table 3: Coupling of this compound with Various Arylboronic Acids (Representative Data)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 91 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 89 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 93 |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 85 |

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-ethoxy-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope, tolerance of various functional groups, and generally mild reaction conditions offer significant advantages over traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-4-ethoxy-5-fluoroaniline, a polysubstituted aniline derivative of interest in medicinal chemistry and materials science. The presence of electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, in addition to the bromo-leaving group, presents a unique substrate for this transformation. These notes will guide researchers in the selection of appropriate reaction conditions and provide a general protocol for the successful synthesis of a variety of N-substituted 4-ethoxy-5-fluoroaniline derivatives.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][3]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-arylated product and regenerating the active Pd(0) catalyst.[1][3]

The choice of ligand is critical to the success of the reaction, as it influences the rate of each step in the catalytic cycle and can suppress side reactions such as β-hydride elimination.[1] Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired reductive elimination.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported in the public domain, the following table summarizes typical conditions and yields for the amination of structurally similar substituted bromoanilines. This data serves as a valuable guide for reaction optimization.

| Aryl Bromide | Amine | Pd Source / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromoaniline | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2 | 92 |

| 3-Bromo-4-fluoroacetophenone | Morpholine | Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ | Cs₂CO₃ | Toluene | 80 | 18 | 85 |

| 4-Bromo-2-fluoroaniline | Piperidine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 100 | 12 | 88 |

| 3-Bromo-5-methoxyaniline | n-Butylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 85 |

| 4-Bromo-3-ethoxyaniline | Cyclohexylamine | Pd₂(dba)₃ | DavePhos | LiHMDS | THF | 80 | 6 | 90 |

This table is a compilation of representative data from various sources for illustrative purposes and may not reflect the exact outcomes for the specified substrate.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk tube or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

-

Addition of Reagents: Add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.5 equiv).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-